molecular formula C6H11ClO3S B14429782 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide CAS No. 82925-87-9

1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide

Cat. No.: B14429782
CAS No.: 82925-87-9
M. Wt: 198.67 g/mol
InChI Key: LFMIREJPNROXKL-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is a chemical compound with a unique structure that includes a dioxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide typically involves the reaction of ethyl-substituted dioxathiane with chloromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat and mass transfer, precise control over reaction parameters, and scalability. The use of microreactors can lead to higher yields and safer production processes compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The dioxathiane ring can undergo ring-opening reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxathiolane, 2-oxide: Similar structure but lacks the chloromethyl and ethyl substituents.

    1,3,2-Dioxathiolane, 2,2-dioxide: Contains a dioxathiolane ring with two oxygen atoms, used in similar applications.

Uniqueness

1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both chloromethyl and ethyl groups allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

82925-87-9

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

5-(chloromethyl)-5-ethyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C6H11ClO3S/c1-2-6(3-7)4-9-11(8)10-5-6/h2-5H2,1H3

InChI Key

LFMIREJPNROXKL-UHFFFAOYSA-N

Canonical SMILES

CCC1(COS(=O)OC1)CCl

Origin of Product

United States

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